methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group linked to a phenyl ring. The phenyl group is further functionalized with a 2-oxoethyl chain terminating in a 4-hydroxypiperidin-1-yl moiety. The methyl ester at the 2-position of the thiophene ring is a common pharmacophore in medicinal chemistry, influencing metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 3-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-27-19(24)18-16(8-11-28-18)29(25,26)20-14-4-2-13(3-5-14)12-17(23)21-9-6-15(22)7-10-21/h2-5,8,11,15,20,22H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBGFKITEIMPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer properties. For instance, related compounds were evaluated by the National Cancer Institute (NCI) and demonstrated notable antimitotic activity against various human tumor cell lines, with mean growth inhibition values indicating their potential as anticancer agents .
Table 1: Anticancer Activity Overview
| Compound Name | GI50 Value (μM) | TGI Value (μM) | Targeted Cancer Cell Lines |
|---|---|---|---|
| Compound A | 15.72 | 50.68 | Various Human Tumors |
| Methyl Compound | TBD | TBD | TBD |
1.2 Metabolic Syndrome Treatment
The compound has also been proposed for treating metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 is crucial for managing these conditions . The sulfamoyl group in the structure enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes.
Neuropharmacological Applications
2.1 Central Nervous System Disorders
This compound may also have implications in treating CNS disorders such as mild cognitive impairment and dementia, including Alzheimer's disease. The presence of the piperidine moiety is associated with neuroprotective effects, making it a candidate for further research in neuropharmacology .
Table 2: CNS Disorder Treatment Potential
| Disorder | Mechanism of Action | Potential Efficacy |
|---|---|---|
| Alzheimer's Disease | Inhibition of neuroinflammatory pathways | TBD |
| Mild Cognitive Impairment | Modulation of neurotransmitter systems | TBD |
Pharmacokinetic Studies
Pharmacokinetic properties are essential for understanding the bioavailability and therapeutic window of compounds like this compound. Preliminary studies suggest favorable absorption characteristics, but detailed pharmacokinetic profiles are required for comprehensive evaluation.
Conclusion and Future Directions
This compound represents a promising candidate for further research in medicinal chemistry, particularly concerning its anticancer and neuropharmacological applications. Future studies should focus on detailed pharmacokinetic assessments and clinical trials to validate its efficacy and safety in humans.
Mechanism of Action
The mechanism of action of methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogs from the literature:
Key Differences and Implications
Hydrophilicity and Solubility :
- The target compound’s 4-hydroxypiperidine group offers superior hydrogen-bonding capacity compared to the morpholine in ’s analog. This may translate to better aqueous solubility and tissue penetration .
- In contrast, the ethoxycarbonylmethylsulfanyl group in ’s compound introduces lipophilicity, making it more suitable as a synthetic intermediate than a drug candidate .
’s chromenone and pyrazolo-pyrimidine motifs are associated with kinase inhibition (e.g., PI3K or mTOR), suggesting divergent therapeutic applications .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential sulfamoylation and amide bond formation, whereas ’s analog employs a Suzuki coupling, which is efficient for aryl-aryl bond formation .
Metabolic Stability :
- The methyl ester in the target compound may undergo faster hydrolysis than the ethyl ester in ’s analog, impacting half-life. However, the hydroxypiperidine could mitigate this by improving water solubility and reducing hepatic clearance .
Biological Activity
Methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate, a compound with significant pharmaceutical potential, has been the subject of various studies focusing on its biological activity. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₃H₁₈N₂O₅S
Molecular Weight: 306.36 g/mol
CAS Number: 106820-63-7
This compound features a thiophene core linked to a sulfamoyl group and a piperidine derivative, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the hydroxypiperidine moiety enhances its ability to penetrate biological membranes and interact with target proteins.
Biological Activities
- Antitumor Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A study evaluated the efficacy of this compound in MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM. Mechanistic studies revealed that the compound triggered apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release into the cytosol .
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antimicrobial properties. The study concluded that the compound could serve as a lead for developing new antibiotics against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Anti-inflammatory | Reduces cytokine production |
Table 2: Case Study Results
| Study Focus | Cell Line/Pathogen | IC50/MIC (µg/mL) | Key Findings |
|---|---|---|---|
| Antitumor | MCF-7 Breast Cancer Cells | 15 | Induces mitochondrial apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 | Effective against resistant strains |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonamide Coupling : Reacting a thiophene-2-carboxylate derivative with a sulfamoyl chloride intermediate under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Piperidine Substitution : Introducing the 4-hydroxypiperidin-1-yl moiety via nucleophilic substitution or amide bond formation, using coupling agents like EDC/HOBt .
- Esterification : Finalizing the methyl ester group using methanol under acidic catalysis (e.g., H₂SO₄) .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column and mobile phase optimized to methanol/buffer (65:35, pH 4.6) for baseline separation of impurities .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key peaks: thiophene C-SO₂ at ~110 ppm, piperidinyl N-H at δ 2.5–3.5 ppm) and HRMS (expected molecular ion: [M+H]⁺ ≈ 493.5 g/mol) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Hazards : Skin/eye irritation (GHS07); avoid inhalation (STOT-SE Category 3) .
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hood for weighing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., fixed cell lines, controlled ATP levels) to minimize variability .
- Dose-Response Analysis : Perform IC₅₀ titrations across ≥3 independent trials to assess reproducibility .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific binding .
Case Study: Discrepancies in receptor affinity (e.g., σ1 vs. σ2) may arise from differences in membrane permeability assays (e.g., PAMPA vs. Caco-2) .
Advanced: What experimental strategies optimize reaction yields for the sulfonamide intermediate?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and base (K₂CO₃ vs. Et₃N) to identify optimal conditions .
- Flow Chemistry : Use microreactors for precise control of residence time (2–5 min), reducing side-product formation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonamide formation kinetics .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4NBI) to map binding poses of the hydroxypiperidinyl and sulfamoyl groups .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the thiophene core and active-site residues .
- ADMET Prediction : Calculate logP (XLogP ≈ 2.8) and PSA (≈110 Ų) using PubChem data to estimate bioavailability .
Advanced: What troubleshooting steps address poor resolution in HPLC analysis?
Methodological Answer:
- Mobile Phase Adjustment : Increase buffer ionic strength (e.g., 25 mM ammonium acetate) or adjust pH (±0.2 units) to sharpen peaks .
- Column Regeneration : Flush with 90:10 water:acetonitrile to remove adsorbed impurities .
- Temperature Control : Maintain column at 30°C to reduce retention time variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
